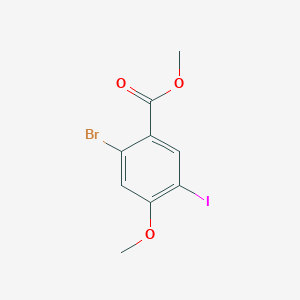
Methyl 2-Bromo-5-iodo-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-Bromo-5-iodo-4-methoxybenzoate is an organic compound with the molecular formula C9H8BrIO3. This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a benzoate structure. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Bromo-5-iodo-4-methoxybenzoate typically involves the bromination and iodination of a methoxybenzoate precursor. One common method includes the following steps:
Bromination: The starting material, Methyl 4-methoxybenzoate, is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents and catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Bromo-5-iodo-4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove halogen atoms, leading to the formation of simpler benzoate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, cyano, or thiol-substituted benzoates.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dehalogenated benzoates.
Scientific Research Applications
Methyl 2-Bromo-5-iodo-4-methoxybenzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-Bromo-5-iodo-4-methoxybenzoate involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-Bromo-2-iodobenzoate: Similar structure but with different substitution pattern.
Methyl 4-Bromo-2-methoxybenzoate: Lacks the iodine atom.
Methyl 2-Iodo-5-methoxybenzoate: Lacks the bromine atom.
Uniqueness
Methyl 2-Bromo-5-iodo-4-methoxybenzoate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties. This dual halogenation makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
Molecular Formula |
C9H8BrIO3 |
|---|---|
Molecular Weight |
370.97 g/mol |
IUPAC Name |
methyl 2-bromo-5-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C9H8BrIO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
ROYMHJBWWVVBGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)C(=O)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


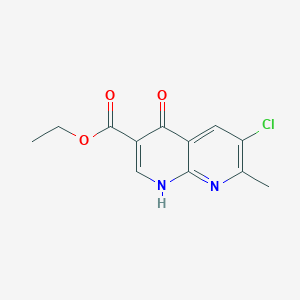
![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12337081.png)
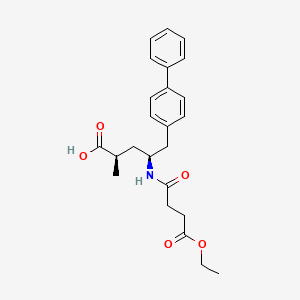
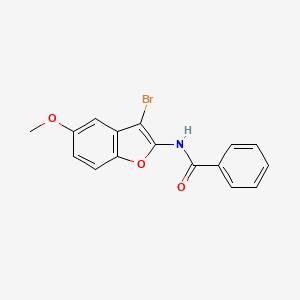

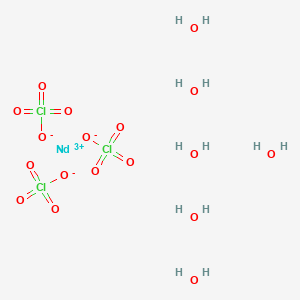
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B12337112.png)
![(1R,9S,12S,13S,14S,17R,18Z,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12337120.png)
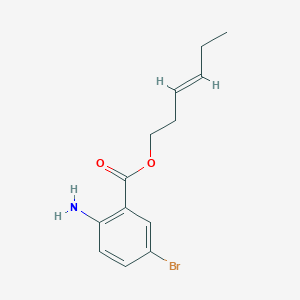
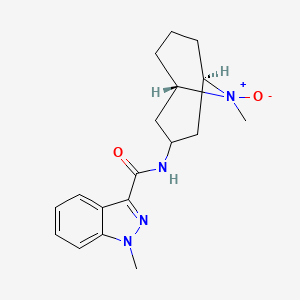
![Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B12337134.png)
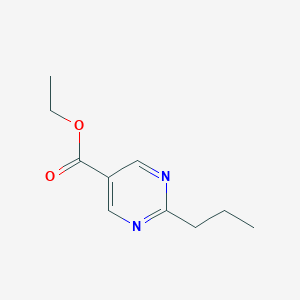
![2-[(4-Methylphenyl)methyl]morpholine](/img/structure/B12337139.png)
![4-[(1R,5S)-8-[(1R)-2,2-difluorocyclopropanecarbonyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B12337144.png)
